molecular formula C11H12O3 B8527040 Methyl 4-(3-hydroxy-1-propenyl)-benzoate

Methyl 4-(3-hydroxy-1-propenyl)-benzoate

Cat. No.: B8527040
M. Wt: 192.21 g/mol
InChI Key: PSCVJQSMSDQKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-hydroxy-1-propenyl)-benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 3-hydroxy-1-propenyl substituent at the para position of the aromatic ring. The compound’s structure combines a polar hydroxyl group on the propenyl chain with the hydrophobic aromatic core, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.

This functional group also introduces stereochemical complexity, which may influence biological activity or reactivity in further synthetic modifications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(3-hydroxyprop-1-enyl)benzoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3

InChI Key

PSCVJQSMSDQKBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(3-hydroxy-1-propenyl)-benzoate with key analogs from the literature, focusing on structural features, synthesis methods, and functional properties.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Source
This compound C11H12O4 208.21 Benzoate ester, 3-hydroxypropenyl Pharmaceutical intermediate (hypothetical) N/A (Target)
Methyl 4-(3-oxo-3-phenyl-1-propenyl)-benzoate C17H14O4 282.29 Benzoate ester, ketoproenyl, phenyl Pharmaceutical intermediate (SynHet)
Methyl 3-allyl-4-hydroxybenzoate C11H12O3 192.21 Benzoate ester, allyl, meta-hydroxyl Antioxidant applications
Ethyl 4-(carbamoylamino)benzoate C10H12N2O3 208.21 Benzoate ester, carbamoylamino Aquaporin inhibitor candidate
Methyl 4-(4-(quinoline-carbonyl)piperazinyl)benzoate C22H21N3O3 ~375.43 Benzoate ester, quinoline-piperazine Anticancer research (B28-C7 series)

Key Observations:

  • Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like methyl 4-(3-oxo-3-phenyl-1-propenyl)-benzoate . This may enhance aqueous solubility, critical for drug delivery.
  • Stereoelectronic Effects: The 3-hydroxypropenyl group introduces a chiral center (if the double bond geometry permits), unlike the planar ketone in or the allyl group in .
  • Biological Relevance: Compounds with carbamoylamino () or quinoline-piperazine () groups exhibit targeted bioactivity (e.g., enzyme inhibition), suggesting the hydroxylpropenyl variant could be tailored for similar applications.

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